molecular formula C16H14N2O4S B5779723 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5779723
M. Wt: 330.4 g/mol
InChI Key: CIHYHBDUGLFEGB-UHFFFAOYSA-N
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Description

4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a derivative of benzoic acid and contains a thioamide functional group, which makes it an attractive molecule for research purposes. In

Scientific Research Applications

4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, this compound has been used as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the formation of advanced glycation end products (AGEs) that contribute to diabetic complications.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This suggests that this compound may have potential applications in the treatment of diseases such as cancer and arthritis. This compound has also been shown to inhibit the activity of aldose reductase, which is involved in the formation of AGEs that contribute to diabetic complications. This suggests that this compound may have potential applications in the treatment of diabetes and its complications.

Advantages and Limitations for Lab Experiments

4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages as a research tool. It is a stable and easily synthesized compound that can be used as a probe to study protein-ligand interactions and enzyme kinetics. However, this compound also has some limitations. It is relatively insoluble in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in drug development.

Future Directions

There are several future directions for research on 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of this compound-based inhibitors for MMPs and aldose reductase for the treatment of cancer, arthritis, and diabetes. Another area of interest is the use of this compound as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks. Additionally, further studies are needed to investigate the in vivo effects of this compound and its potential applications in drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stable and easily synthesized nature makes it an attractive molecule for research purposes. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. While its mechanism of action is not fully understood, this compound has been shown to have potential applications in the treatment of diseases such as cancer, arthritis, and diabetes. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized by reacting 4-aminobenzoic acid with thioanhydride and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a melting point of 275-277°C.

properties

IUPAC Name

4-[(4-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-22-13-8-4-10(5-9-13)14(19)18-16(23)17-12-6-2-11(3-7-12)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHYHBDUGLFEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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